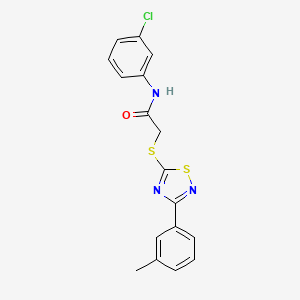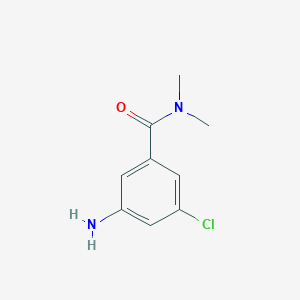
3-amino-5-chloro-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 5-position, and two methyl groups attached to the nitrogen atom of the amide group
Aplicaciones Científicas De Investigación
3-amino-5-chloro-N,N-dimethylbenzamide has diverse applications in scientific research:
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The compound 3-amino-5-chloro-N,N-dimethylbenzamide has been shown to interact with certain enzymes and proteins. For instance, it has been identified as a new inhibitor of ferroptosis, a form of cell death driven by lipid peroxidation . It can target the chaperone heat shock protein 90 (HSP90) to regulate chaperone-mediated autophagy (CMA), thereby preventing GPX4 degradation and ferroptosis .
Cellular Effects
This compound has been shown to induce necrotic cell death in mammalian cells . This suggests that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As mentioned earlier, it can target HSP90 to regulate CMA, thereby preventing GPX4 degradation and ferroptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chloro-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the following steps:
Oxidation: Benzoic acid is generated through oxidation under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.
Substitution: Chlorine gas is used to substitute hydrogen atoms, forming 3,5-dichlorobenzoic acid.
Methyl Substitution: A Grignard reagent is employed to substitute the 5-chlorine with a methyl group, resulting in 3-methyl-5-chlorobenzoic acid.
Nitro Substitution: The 3-methyl-5-chlorobenzoic acid undergoes nitro substitution with nitric acid under the catalytic action of concentrated sulfuric acid, producing 2-nitro-3-methyl-5-chlorobenzoic acid.
Catalytic Hydrogenation: The nitro group is reduced to an amino group through catalytic hydrogenation.
Amidation: The intermediate reacts with methylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield, reducing costs, and minimizing environmental impact. These methods typically involve:
Análisis De Reacciones Químicas
Types of Reactions
3-amino-5-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of benzoic acid derivatives.
Reduction: Catalytic hydrogenation of nitro groups to amino groups.
Substitution: Halogenation and methylation reactions.
Common Reagents and Conditions
Oxidation: N-hydroxyphthalimide, cobalt acetylacetonate.
Reduction: Catalysts like palladium on carbon for hydrogenation.
Substitution: Chlorine gas, Grignard reagents, nitric acid, concentrated sulfuric acid.
Major Products
The major products formed from these reactions include intermediates like 3,5-dichlorobenzoic acid, 3-methyl-5-chlorobenzoic acid, and 2-nitro-3-methyl-5-chlorobenzoic acid, leading to the final product, this compound .
Mecanismo De Acción
The mechanism of action of 3-amino-5-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its role in inducing necrotic cell death and other biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-chloro-N,3-dimethylbenzamide: Similar structure but with different substitution patterns.
Chlorantraniliprole: An insecticide with a related chemical structure.
Cyantraniliprole: Another insecticide with structural similarities.
Uniqueness
3-amino-5-chloro-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various compounds, including insecticides, highlights its versatility and importance in both research and industrial applications .
Propiedades
IUPAC Name |
3-amino-5-chloro-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRLCZWUDDDVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369903-96-7 |
Source


|
| Record name | 3-amino-5-chloro-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B2637916.png)
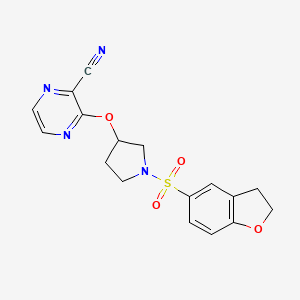
![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)
![(2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2637922.png)
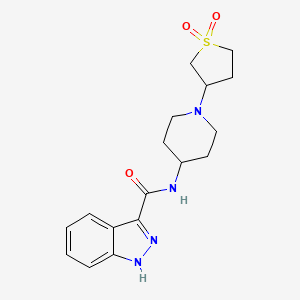
![3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637924.png)
![Benzyl N-[2-(difluoromethoxy)ethyl]carbamate](/img/structure/B2637925.png)
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)

![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)
![(2Z)-2-[(4-methylphenyl)formamido]-3-phenyl-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2637931.png)
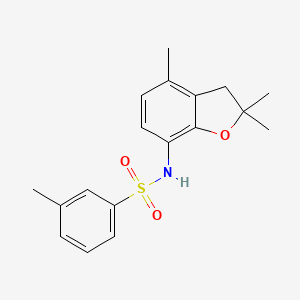
![N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2637934.png)
